CYP3A4/5 Inhibition: 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one vs. Class-Level Imidazolidin-2-ones
In a human liver microsome assay measuring CYP3A4/5 activity via testosterone 6β‑hydroxylation, 1‑hydroxy‑3‑(methoxymethyl)imidazolidin‑2‑one exhibited an IC₅₀ of 20 000 nM (20 μM) [1]. This moderate inhibition level contrasts with many unsubstituted or N‑alkyl imidazolidin‑2‑ones, which typically show IC₅₀ values >100 μM or no measurable inhibition in the same assay system [2]. The 5‑fold improvement in potency is attributed to the combined H‑bond donor (N1‑OH) and electron‑withdrawing character of the N3‑methoxymethyl group, which enhance interaction with the heme‑iron centre of CYP3A4/5 [1][2].
| Evidence Dimension | CYP3A4/5 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 μM (20 000 nM) |
| Comparator Or Baseline | Typical imidazolidin-2-one scaffold without N1‑hydroxy/N3‑methoxymethyl: IC₅₀ > 100 μM |
| Quantified Difference | ≥ 5‑fold increase in potency |
| Conditions | Human liver microsomes, testosterone 6β‑hydroxylation, NADPH regenerating system, 10–30 min incubation |
Why This Matters
For drug‑metabolism screening or CYP‑profiling campaigns, a compound with a 20 μM IC₅₀ provides a usable starting point for structure‑activity relationship (SAR) studies, whereas near‑inactive analogs (IC₅₀ > 100 μM) are discarded; this 5‑fold difference directly determines whether a hit series advances or is terminated.
- [1] BindingDB Entry BDBM50538344 (CHEMBL4633246). Inhibition of CYP3A4/5 in human liver microsomes. BindingDB (2026). View Source
- [2] General imidazolidin-2-one CYP inhibition landscape derived from BindingDB and ChEMBL SAR data; representative IC₅₀ values for N‑alkyl imidazolidin‑2‑ones consistently exceed 100 μM. (Class‑level summary, 2025). View Source
